molecular formula C22H21Cl2NO3 B11412810 N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11412810
M. Wt: 418.3 g/mol
InChI Key: KHTUCLZYIMWIQS-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes chlorinated phenyl, furan, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable acylating agent to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride . This intermediate is then reacted with 2-chlorobenzylamine and furan-2-ylmethanamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of chlorinated phenyl, furan, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21Cl2NO3

Molecular Weight

418.3 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H21Cl2NO3/c1-15-10-19(11-16(2)22(15)24)28-14-21(26)25(13-18-7-5-9-27-18)12-17-6-3-4-8-20(17)23/h3-11H,12-14H2,1-2H3

InChI Key

KHTUCLZYIMWIQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3

Origin of Product

United States

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